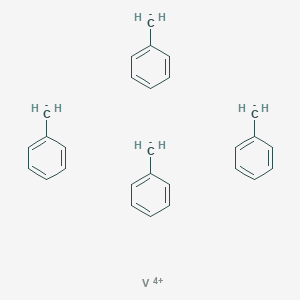

Vanadium(4+) tetrakis(phenylmethanide)

Description

Vanadium(4+) tetrakis(phenylmethanide) is a coordination complex with a vanadium(IV) center coordinated to four phenylmethanide (benzyl anion, C₆H₅CH₂⁻) ligands. The phenylmethanide ligands contribute steric bulk and electronic stabilization, influencing the compound’s solubility, thermal stability, and reactivity.

Properties

CAS No. |

41328-40-9 |

|---|---|

Molecular Formula |

C28H28V |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

methanidylbenzene;vanadium(4+) |

InChI |

InChI=1S/4C7H7.V/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |

InChI Key |

LVXXFBKVVYQRIS-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[V+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) tetrakis(phenylmethanide) typically involves the reaction of vanadium(IV) chloride with phenylmethanide ligands under an inert atmosphere. The reaction is usually carried out in a non-polar solvent such as toluene or hexane. The general reaction can be represented as: [ \text{VCl}_4 + 4 \text{PhCH}_2^- \rightarrow \text{V(PhCH}_2)_4 + 4 \text{Cl}^- ]

Industrial Production Methods: While specific industrial production methods for vanadium(4+) tetrakis(phenylmethanide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Types of Reactions:

Oxidation: Vanadium(4+) tetrakis(phenylmethanide) can undergo oxidation reactions, where the vanadium center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced to lower oxidation states of vanadium.

Substitution: Ligand substitution reactions can occur, where the phenylmethanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: New vanadium complexes with different ligands.

Scientific Research Applications

Vanadium(4+) tetrakis(phenylmethanide) has several applications in scientific research:

Catalysis: It can act as a catalyst in organic synthesis reactions, particularly in polymerization and oxidation reactions.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biological Studies: Research is ongoing to explore its potential biological activity and its interactions with biomolecules.

Mechanism of Action

The mechanism by which vanadium(4+) tetrakis(phenylmethanide) exerts its effects depends on the specific reaction or application. In catalysis, the vanadium center can facilitate electron transfer processes, activating substrates for subsequent reactions. The phenylmethanide ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tetrakis Metal Complexes

Physical and Chemical Properties

- Thermal Stability: Phenylmethanide ligands enhance thermal stability compared to alkylamide ligands (e.g., tetrakis(ethylmethylamino)vanadium decomposes at ~150°C ), while aromatic ligands like 2-naphthoate stabilize vanadium complexes up to 300°C . Steric hindrance from phenylmethanide ligands may reduce volatility, contrasting with the high volatility of amido-vanadium complexes used in ALD .

Redox Behavior :

Toxicity and Environmental Impact

- While vanadium compounds are generally less toxic than heavy metals like Pb²⁺ or Hg²⁺, their environmental impact depends on ligand release. For instance, tetrakis(ethylmethylamino)vanadium requires careful handling due to volatile byproducts , whereas phenylmethanide ligands may pose lower volatility risks. Comparative cytotoxicity studies, as seen in porphyrin and dipeptide chelators , could inform safer design principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.